molecular formula C15H17N3O2S B7058095 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide

Cat. No.: B7058095
M. Wt: 303.4 g/mol
InChI Key: LYGSQERKRJZCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide typically involves a multi-step process:

    Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of ortho-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the isochromene derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylthiadiazole Moiety: The final step involves the reaction of the intermediate with 4-methylthiadiazole-5-carboxaldehyde under reductive amination conditions using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-1H-isochromen-1-yl derivatives: These compounds share the isochromene core but differ in their substituents.

    N-[(4-methylthiadiazol-5-yl)methyl]acetamide derivatives: These compounds have the same acetamide group but vary in their core structures.

Uniqueness

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide is unique due to the combination of the isochromene core and the methylthiadiazole moiety, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-14(21-18-17-10)9-16-15(19)8-13-12-5-3-2-4-11(12)6-7-20-13/h2-5,13H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGSQERKRJZCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC(=O)CC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.